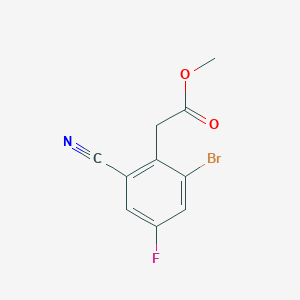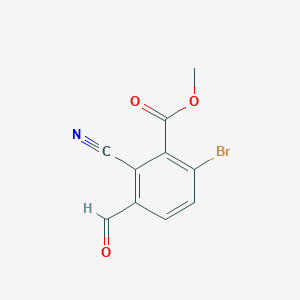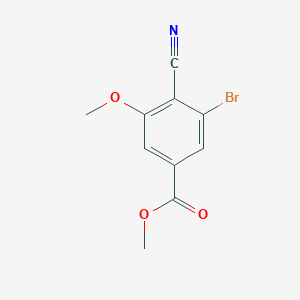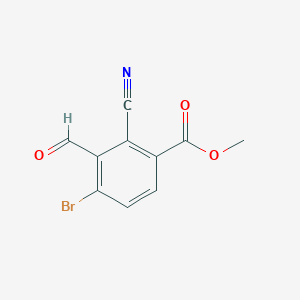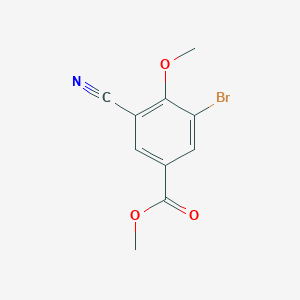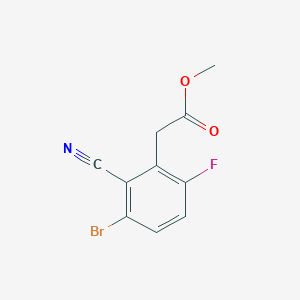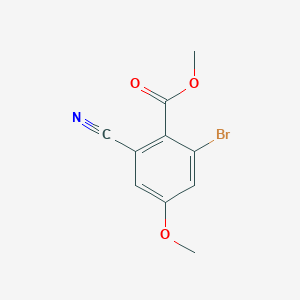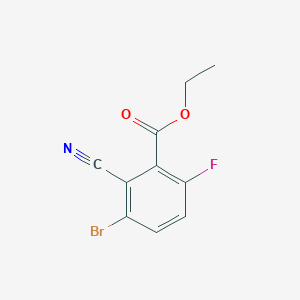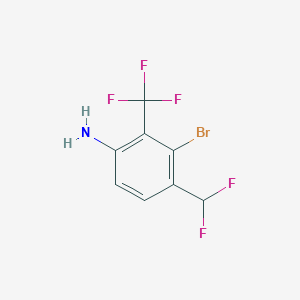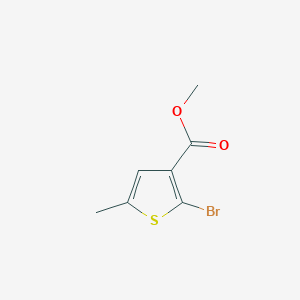
Methyl 2-bromo-5-methylthiophene-3-carboxylate
Descripción general
Descripción
“Methyl 2-bromo-5-methylthiophene-3-carboxylate” is a chemical compound with the molecular formula C7H7BrO2S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted with a bromine atom, a methyl group, and a carboxylate group .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 235.1 . The compound should be stored in a dark place, sealed, and dry .Aplicaciones Científicas De Investigación
Catalysis and Synthesis
- Methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate have been utilized as alternative reagents for the palladium-catalyzed direct arylation of heteroaromatics. This process allows the formation of biheteroaryls in high yields and prevents the formation of dimers or oligomers (Fu, Zhao, Bruneau, & Doucet, 2012).
- Direct arylation of 3-bromo-2-methylthiophene with aryl bromides has been demonstrated, yielding a variety of 2-aryl-4-bromo-5-methylthiophenes. This method is beneficial for preparing functional organic electronic materials (Vamvounis & Gendron, 2013).
Organic Material Development
- The synthesis of 5-methylthieno[2',3':5,6]pyrimido[2,1-a]isoindol-4(5H)-one from methyl 2-bromo-5-methylthiophene-3-carboxylate has been explored, along with its reactions with N-substituted maleimides and dimethyl acetylenedicarboxylate (Kysil, Voitenko, & Wolf, 2008).
- Photochemical synthesis of novel photochromic dithienylethene compounds using 2-methyl-3-bromo-5-boronate thiophene has been reported. Such compounds have potential applications in photochromic materials and electronic devices (Liu, Yang, & Yu, 2008).
Chemical Reaction Optimization
- An efficient process for preparing ethyl 2-methylthiophene-3-carboxylate, involving operational simplicity and avoidance of strong bases, has been developed. This method is scalable and beneficial for large-scale production (Kogami & Watanabe, 2011).
- The synthesis and characterization of 3-methylthiophene bromides, including 2-bromo-3-methylthiophene, have been studied. This research contributes to a better understanding of the reaction dynamics and product purity in such syntheses (Li-juan, 2011).
Pharmaceutical Research
- The synthesis of alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates and their reactions with nucleophilic agents have been investigated. These reactions are relevant for the development of various pharmaceutical compounds (Pevzner, 2003).
Analytical Methodologies
- A novel method for the analysis of the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry has been developed. This method enhances the analytical capabilities for studying drug metabolites in clinical research (Lagorce, Perez, Ortiz, Necciari, & Bressolle, 1998).
Safety and Hazards
“Methyl 2-bromo-5-methylthiophene-3-carboxylate” is classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
Methyl 2-bromo-5-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C7H7BrO2S
Mode of Action
Thiophene derivatives are known to undergo electrophilic substitution reactions more easily than benzene . This property might influence its interaction with biological targets.
Biochemical Pathways
It’s known that thiophene derivatives can be involved in various biochemical reactions due to their aromatic nature .
Pharmacokinetics
The compound is known to be a liquid at room temperature , which might influence its absorption and distribution in the body.
Result of Action
It’s known that thiophene derivatives can have various biological activities .
Action Environment
The compound is known to be stable under normal temperatures and pressures .
Propiedades
IUPAC Name |
methyl 2-bromo-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-4-3-5(6(8)11-4)7(9)10-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKSORSRSUAPHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653307 | |
| Record name | Methyl 2-bromo-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944709-72-2 | |
| Record name | Methyl 2-bromo-5-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



